molecular formula C13H13NO2S2 B5805423 N-[2-(methylthio)phenyl]benzenesulfonamide

N-[2-(methylthio)phenyl]benzenesulfonamide

Cat. No. B5805423
M. Wt: 279.4 g/mol
InChI Key: JSCSMOFJCMEVRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the interaction of sulfonamide groups with various chemical agents to introduce specific functional groups or to modify the molecular structure for targeted properties. For example, palladium-copper-catalyzed reactions and chlorosulfonation are common methods for synthesizing complex sulfonamides, including the introduction of methylthio groups to the phenyl ring (Banerjee et al., 2000; Miura et al., 1998).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further modified by substituents like methylthio groups. X-ray crystallography and molecular modeling studies reveal the structural details of these compounds, including their conformation, crystalline structure, and intermolecular interactions (Główka et al., 1995; Jia et al., 2019).

Chemical Reactions and Properties

Benzenesulfonamides undergo various chemical reactions, including condensation, chlorosulfonation, and reactions with aminoguanidines, leading to a wide range of derivatives with diverse chemical properties. These reactions are crucial for modifying the chemical structure to enhance specific properties or to introduce new functionalities (Sławiński et al., 2006; Iqbal et al., 2006).

Physical Properties Analysis

The physical properties of benzenesulfonamides, including their solubility, melting points, and crystal structures, are influenced by their molecular structure and the nature of their substituents. These properties are essential for understanding the behavior of these compounds in different environments and for their application in various fields (Siddiqui et al., 2008).

Chemical Properties Analysis

The chemical properties of benzenesulfonamides, such as their reactivity, stability, and interaction with other molecules, are key to their applications in chemical synthesis, medicinal chemistry, and materials science. These properties are determined by the structure of the sulfonamide group and the nature of the substituents attached to the benzene ring (Oinuma et al., 1991).

Scientific Research Applications

Inhibition of Kynurenine 3-Hydroxylase

N-[2-(methylthio)phenyl]benzenesulfonamide derivatives have been studied for their inhibition of kynurenine 3-hydroxylase. This enzyme plays a role in the kynurenine pathway, which is involved in neurodegenerative diseases. Compounds like N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide have shown high-affinity inhibition of this enzyme, suggesting potential therapeutic applications in neuronal injury and related pathologies (Röver et al., 1997).

Anticancer Activity

A novel series of N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides demonstrated anticancer activity against various human cancer cell lines. Quantitative structure-activity relationship (QSAR) studies indicated that the anticancer activity of these compounds depends on structural factors like topological distances and charge descriptors (Żołnowska et al., 2015).

Membrane-Bound Phospholipase A2 Inhibition

Studies on substituted benzenesulfonamides, including the this compound structure, have shown that they can act as potent inhibitors of membrane-bound phospholipase A2. This enzyme is involved in inflammatory processes, and its inhibition can have therapeutic implications in conditions like myocardial infarction (Oinuma et al., 1991).

Apoptosis-Inducing Activity in Cancer Cells

Certain derivatives of this compound exhibited significant cytotoxic activity towards human cancer cell lines by inducing apoptosis. These compounds showed potential as anticancer agents, especially in targeting cell proliferation in various cancer types (Żołnowska et al., 2016).

Molecular Structure and Antimicrobial Activity

Synthesized compounds of this compound and related derivatives have been characterized for their antimicrobial activity. Their molecular structure, assessed using various spectroscopic techniques, correlated with their antimicrobial properties, making them potential candidates for the development of new antimicrobial agents (Demircioğlu et al., 2018).

Structural Analysis and Conformation Studies

Detailed structural analysis and conformation studies of this compound derivatives have provided insights into their molecular behavior and potential interactions with biological targets. These studies are crucial for understanding the pharmacological potential of these compounds (Borges et al., 2014).

Oxidative Cross-Coupling Reactions

N-[2-(methylthio)phenyl]benzenesulfonamides have been used in oxidative cross-coupling reactions, which are significant in organic synthesis. These reactions have implications in the synthesis of complex organic compounds, potentially leading to new drug molecules (Miura et al., 1998).

properties

IUPAC Name

N-(2-methylsulfanylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-17-13-10-6-5-9-12(13)14-18(15,16)11-7-3-2-4-8-11/h2-10,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCSMOFJCMEVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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